Butyl 4-[(methylsulfonyl)amino]benzoate
Description
Butyl 4-[(methylsulfonyl)amino]benzoate is a synthetic sulfone derivative characterized by a para-substituted methylsulfonylamino group on a benzoate ester scaffold. The compound features a butyl ester moiety, which confers lipophilicity, and a methylsulfonylamino group (-NHSO₂CH₃) at the para position of the aromatic ring. Synthesis routes often involve nucleophilic substitution or Michael addition reactions, where regioselectivity (e.g., para vs. ortho substitution) is critical for structural fidelity .
Properties
Molecular Formula |
C12H17NO4S |
|---|---|
Molecular Weight |
271.33 g/mol |
IUPAC Name |
butyl 4-(methanesulfonamido)benzoate |
InChI |
InChI=1S/C12H17NO4S/c1-3-4-9-17-12(14)10-5-7-11(8-6-10)13-18(2,15)16/h5-8,13H,3-4,9H2,1-2H3 |
InChI Key |
BELDXYFFMZVRJI-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Butyl 4-[(methylsulfonyl)amino]benzoate can be contextualized against analogous sulfone-containing benzoate derivatives. Below is a comparative analysis based on substituent position, ester chain length, and functional group variations:
Substituent Position and Reactivity
- Ortho vs. Para Isomers: highlights the synthesis of ortho-substituted sulfone derivatives (e.g., 4-(methylamino)-o-(methylsulfonyl)phenol), where protonation of the amino group at low pH enhances ortho-position reactivity. In contrast, this compound’s para-substitution likely reduces steric hindrance, improving stability and altering electronic properties compared to ortho isomers .
- NMR Differentiation: Simulated ¹H NMR data in confirmed the ortho-configuration of synthesized analogs, suggesting that para-substituted derivatives like this compound would exhibit distinct splitting patterns due to symmetry differences .
Ester Chain Variations
- Butyl vs. Ethyl Esters: identifies Ethyl 4-(sulfooxy)benzoate (compound 13), a structurally related benzoate ester with an ethyl chain and a sulfooxy (-OSO₃H) substituent.
Functional Group Differences
- Methylsulfonylamino vs. Sulfooxy: The methylsulfonylamino group in this compound is less polar than the sulfooxy group in Ethyl 4-(sulfooxy)benzoate (). This difference impacts solubility and bioavailability, with the former being more suited for hydrophobic environments .
- Comparison with Natural Derivatives: lists natural benzoates like Ethyl 4-hydroxybenzoate (compound 9) and cinnamate esters (compounds 15–16). These lack sulfonyl groups, underscoring the synthetic novelty of sulfone-containing derivatives like this compound .
Data Table: Key Comparative Properties
Research Implications and Limitations
- Synthetic Control: emphasizes the role of pH and nucleophile positioning in directing regioselectivity, which is critical for synthesizing para-substituted derivatives like this compound .
- Biological Relevance: While natural benzoates () exhibit antioxidant or antimicrobial properties, the synthetic sulfone derivatives may offer novel bioactivities due to sulfonyl groups’ electron-withdrawing effects.
- Data Gaps: Direct comparisons of physicochemical properties (e.g., logP, melting points) between this compound and its analogs are absent in the provided evidence, necessitating further experimental validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
